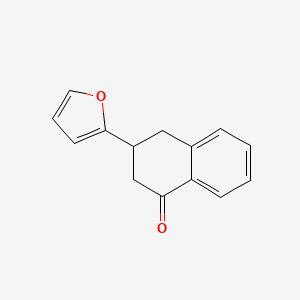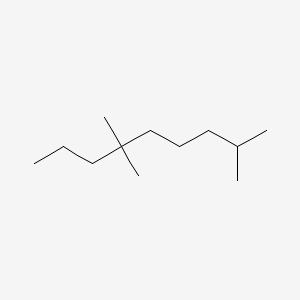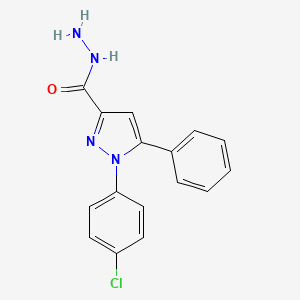
1,1'-Sulfanediylbis(2,4,5-trimethylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Sulfanediylbis(2,4,5-trimethylbenzene) is an organic compound that features two 2,4,5-trimethylbenzene groups connected by a sulfur atom. This compound is part of the larger family of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfanediylbis(2,4,5-trimethylbenzene) typically involves the reaction of 2,4,5-trimethylbenzene with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds as follows:
Starting Materials: 2,4,5-trimethylbenzene and sulfur dichloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.
Procedure: 2,4,5-trimethylbenzene is added to a solution of sulfur dichloride in the chosen solvent. The mixture is stirred and heated to facilitate the reaction. After completion, the product is isolated through filtration and purified using recrystallization techniques.
Industrial Production Methods
Industrial production of 1,1’-Sulfanediylbis(2,4,5-trimethylbenzene) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to mix the starting materials under controlled conditions.
Continuous Monitoring: The reaction is continuously monitored for temperature, pressure, and concentration of reactants to ensure optimal yield.
Purification: The crude product is subjected to industrial purification techniques such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Sulfanediylbis(2,4,5-trimethylbenzene) undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1,1’-Sulfanediylbis(2,4,5-trimethylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Sulfanediylbis(2,4,5-trimethylbenzene) involves its interaction with molecular targets through its aromatic rings and sulfur atom. The compound can participate in various chemical reactions, forming intermediates that interact with biological pathways. The sulfur atom can form bonds with other elements, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1,1’-Sulfanediylbis(2,4,6-trimethylbenzene): Similar structure but with different methyl group positions.
1,1’-Sulfanediylbis(3,4,5-trimethylbenzene): Another isomer with different methyl group positions.
Uniqueness
1,1’-Sulfanediylbis(2,4,5-trimethylbenzene) is unique due to the specific positioning of the methyl groups on the benzene rings, which influences its chemical properties and reactivity. The presence of the sulfur atom also adds to its distinctiveness, allowing for unique interactions and applications in various fields.
Properties
CAS No. |
61841-56-3 |
|---|---|
Molecular Formula |
C18H22S |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1,2,4-trimethyl-5-(2,4,5-trimethylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C18H22S/c1-11-7-15(5)17(9-13(11)3)19-18-10-14(4)12(2)8-16(18)6/h7-10H,1-6H3 |
InChI Key |
OMDSMWAFALQVII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)SC2=C(C=C(C(=C2)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(8,8-Dichloro-1-methoxy-2-azabicyclo[5.1.0]octan-2-yl)ethan-1-one](/img/structure/B14553537.png)




![(Ethane-1,2-diyl)bis[(methylazanediyl)-11-oxoundecane-11,1-diyl] diacetate](/img/structure/B14553568.png)
![Diethyl [anilino(4-hydroxyphenyl)methyl]phosphonate](/img/structure/B14553571.png)
![N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}formamide](/img/structure/B14553572.png)
![O-[(Pyridin-3-yl)methyl] (4-nitrophenyl)carbamothioate](/img/structure/B14553578.png)




![(9H-Pyrido[2,3-b]indole-2,4-diyl)bis(phenylmethanone)](/img/structure/B14553611.png)
